molecular formula C9H16O3 B13589264 Methyl 3-cyclopentyl-2-hydroxypropanoate

Methyl 3-cyclopentyl-2-hydroxypropanoate

Cat. No.: B13589264
M. Wt: 172.22 g/mol
InChI Key: GWTJBKFLOXKLBT-UHFFFAOYSA-N
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Description

Methyl 3-cyclopentyl-2-hydroxypropanoate is an organic compound with the molecular formula C9H16O3 It is a derivative of propanoic acid and features a cyclopentyl group attached to the third carbon of the propanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-cyclopentyl-2-hydroxypropanoate typically involves the esterification of 3-cyclopentyl-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-cyclopentyl-2-hydroxypropanoic acid+methanolacid catalystMethyl 3-cyclopentyl-2-hydroxypropanoate+water\text{3-cyclopentyl-2-hydroxypropanoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-cyclopentyl-2-hydroxypropanoic acid+methanolacid catalyst​Methyl 3-cyclopentyl-2-hydroxypropanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts such as ion-exchange resins can be employed to facilitate the esterification reaction. Additionally, the reaction conditions such as temperature, pressure, and reactant concentrations are optimized to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclopentyl-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.

Major Products Formed

    Oxidation: Formation of 3-cyclopentyl-2-oxopropanoate or 3-cyclopentyl-2-carboxypropanoate.

    Reduction: Formation of 3-cyclopentyl-2-hydroxypropanol.

    Substitution: Formation of 3-cyclopentyl-2-chloropropanoate or 3-cyclopentyl-2-bromopropanoate.

Scientific Research Applications

Methyl 3-cyclopentyl-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme-substrate interactions due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-cyclopentyl-2-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The cyclopentyl group provides steric hindrance, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-hydroxypropanoate: Lacks the cyclopentyl group, making it less sterically hindered.

    Methyl 2-hydroxypropanoate: Has the hydroxyl group on the second carbon, leading to different reactivity.

    Cyclopentyl propanoate: Lacks the hydroxyl group, affecting its chemical properties.

Uniqueness

Methyl 3-cyclopentyl-2-hydroxypropanoate is unique due to the presence of both the cyclopentyl group and the hydroxyl group on the propanoate chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

Methyl 3-cyclopentyl-2-hydroxypropanoate is a chemical compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, synthesis methods, and comparative analysis with similar compounds, drawing from diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H20O3C_{11}H_{20}O_3 and a molecular weight of approximately 172.22 g/mol. The compound features a cyclopentyl group and a hydroxyl group at the 2-position of the propanoate structure, contributing to its unique reactivity and biological activity.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. Notably, compounds with similar structural features have shown promise as inhibitors of key enzymes involved in various diseases.

Enzyme Inhibition

Studies suggest that this compound may inhibit specific enzymes that are crucial for viral replication, particularly in the context of antiviral drug development. For instance, compounds structurally related to this compound have been identified as inhibitors of the main protease of SARS-CoV-2, indicating a potential application in treating COVID-19.

Comparative Analysis with Related Compounds

A comparative analysis reveals how this compound stands out among similar compounds. The following table summarizes key characteristics of related compounds:

Compound NameMolecular FormulaUnique Features
Methyl 3-cyclopropyl-2-hydroxypropanoateC_{10}H_{18}O_3Cyclopropyl group instead of cyclopentyl
Ethyl 3-cyclopentyl-2-hydroxypropanoateC_{12}H_{22}O_3Ethyl group instead of methyl
Methyl 4-cyclopentyl-2-hydroxypropanoateC_{11}H_{20}O_3Cyclopentyl group at the 4-position

The presence of the hydroxyl group in this compound enhances its potential biological activity by facilitating interactions with biological targets through hydrogen bonding and hydrophobic interactions.

Synthesis Methods

The synthesis of this compound can be achieved through several established methods. These methods often involve the reaction of cyclopentanone derivatives with hydroxypropanoic acid esters under acidic or basic conditions. The choice of method can influence the yield and purity of the final product.

Case Studies and Research Findings

  • Antiviral Activity : A study demonstrated that this compound and its analogs effectively inhibited the main protease activity in vitro, suggesting their potential as antiviral agents against coronaviruses.
  • Enzyme Binding Studies : Interaction studies revealed that the unique cyclopentyl structure contributes to binding affinity towards specific enzyme targets, optimizing efficacy for pharmaceutical applications.

Properties

IUPAC Name

methyl 3-cyclopentyl-2-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-12-9(11)8(10)6-7-4-2-3-5-7/h7-8,10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTJBKFLOXKLBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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